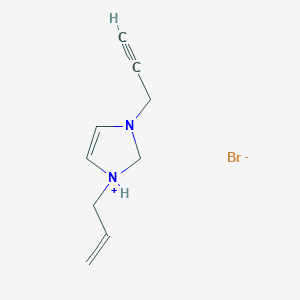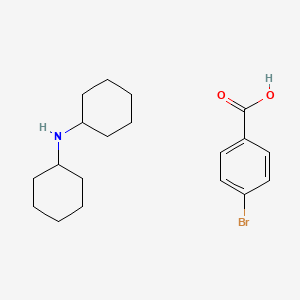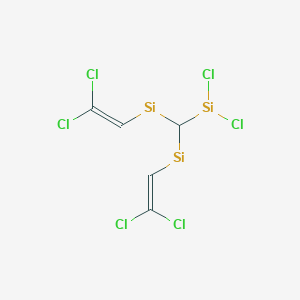
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts. This compound is characterized by the presence of both allyl and propargyl groups attached to the imidazolium ring. Imidazolium salts are known for their wide range of applications in various fields, including catalysis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-allyl-2,3-dihydro-1H-imidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
化学反应分析
Types of Reactions: 1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The allyl and propargyl groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using silver salts or other nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazole-4-carboxaldehyde.
Reduction: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazoline.
Substitution: Formation of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium chloride, iodide, or acetate.
科学研究应用
1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including ionic liquids and polymers.
作用机制
The mechanism of action of 1-(prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through its imidazolium core and functional groups. The compound can form coordination complexes with metal ions, facilitating catalytic processes. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
- 1-(Prop-2-en-1-yl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1-(Prop-2-en-1-yl)-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 1-(Prop-2-yn-1-yl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
Uniqueness: 1-(Prop-2-en-1-yl)-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of both allyl and propargyl groups, which provide distinct reactivity and versatility in chemical transformations. This dual functionality allows for a broader range of applications compared to similar compounds with only one type of functional group.
属性
CAS 编号 |
675820-66-3 |
|---|---|
分子式 |
C9H13BrN2 |
分子量 |
229.12 g/mol |
IUPAC 名称 |
1-prop-2-enyl-3-prop-2-ynyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C9H12N2.BrH/c1-3-5-10-7-8-11(9-10)6-4-2;/h1,4,7-8H,2,5-6,9H2;1H |
InChI 键 |
ONIZMVTYFLPDEL-UHFFFAOYSA-N |
规范 SMILES |
C=CC[NH+]1CN(C=C1)CC#C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2,8-trifluoronaphthalene](/img/structure/B12526155.png)
![3-[4-(4-Hydroxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B12526162.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)


![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)
![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
